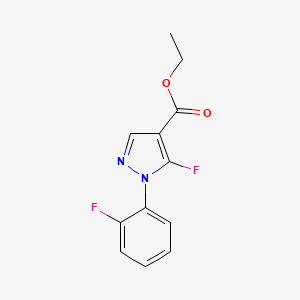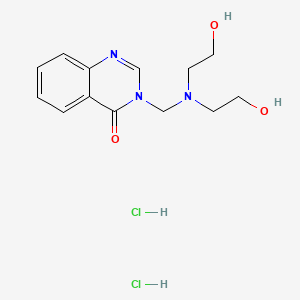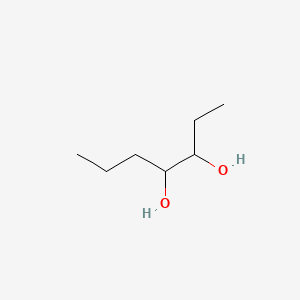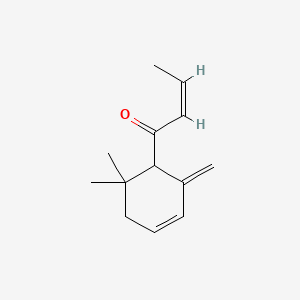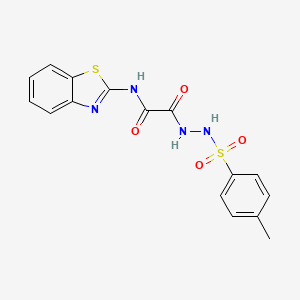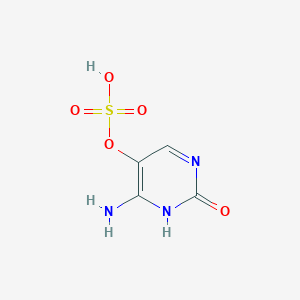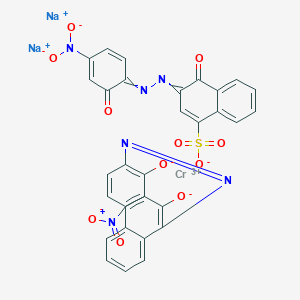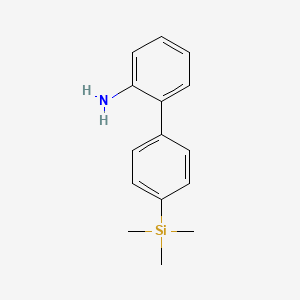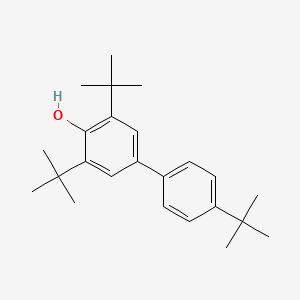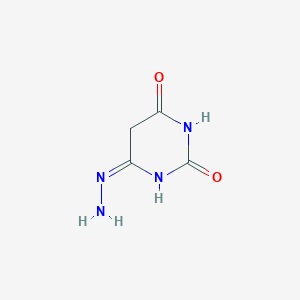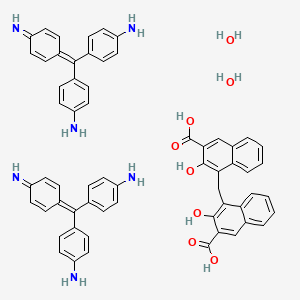
Pararosaniline embonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pararosaniline embonate, also known as pararosaniline pamoate, is an organic compound with the formula [(H₂NC₆H₄)₃C]Cl. It is a magenta solid that is primarily used as a dye. Pararosaniline is one of the four components of basic fuchsine, alongside rosaniline, new fuchsine, and magenta II . It has a variety of applications, including its use in the detection of sulfur dioxide and as a colorimetric test for aldehydes .
Vorbereitungsmethoden
Pararosaniline can be synthesized through the condensation of aniline and para-aminobenzaldehyde. Alternatively, it can be produced by the oxidation of 4,4’-bis(aminophenyl)methane in the presence of aniline . Industrial production methods typically involve these synthetic routes, with specific reaction conditions optimized for yield and purity.
Analyse Chemischer Reaktionen
Pararosaniline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its structure, leading to different functional groups.
Substitution: Pararosaniline can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pararosaniline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of pararosaniline involves its interaction with specific molecular targets and pathways. As a dye, it binds to various substrates through ionic and covalent interactions, leading to color changes that can be detected visually or spectrophotometrically. In biological applications, it binds to nucleic acids and other macromolecules, allowing for their visualization under a microscope .
Vergleich Mit ähnlichen Verbindungen
Pararosaniline is structurally related to other triarylmethane dyes, such as:
- Rosaniline
- New fuchsine
- Magenta II
- Crystal violet
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. Pararosaniline is unique in its ability to form stable complexes with aldehydes, making it particularly useful in histochemical staining techniques .
Eigenschaften
CAS-Nummer |
7232-51-1 |
|---|---|
Molekularformel |
C61H54N6O8 |
Molekulargewicht |
999.1 g/mol |
IUPAC-Name |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;dihydrate |
InChI |
InChI=1S/C23H16O6.2C19H17N3.2H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*1-12,20H,21-22H2;2*1H2 |
InChI-Schlüssel |
HFAAHEOLTBJLBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


